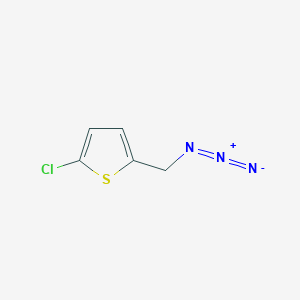

2-(Azidomethyl)-5-chlorothiophene

Description

Contextualization within Modern Thiophene (B33073) Chemistry

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a structural component of numerous pharmaceuticals and agrochemicals. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The chemistry of thiophenes is rich and varied, with the sulfur atom influencing the ring's electronic properties and reactivity. The presence of a thiophene nucleus in a molecule can enhance its lipophilicity and metabolic stability, making it a desirable scaffold in drug design. nih.gov

The synthesis of functionalized thiophenes is a mature field, with a variety of methods available for introducing substituents at different positions of the ring. For instance, 2-acetyl-5-chlorothiophene (B429048) can be synthesized from 2-chlorothiophene (B1346680) via a Friedel-Crafts acylation, serving as a precursor for more complex derivatives. researchgate.net Similarly, methods for producing 5-chlorothiophene-2-carboxylic acid and 5-chlorothiophene-2-carboxaldehyde are well-established, highlighting the accessibility of key intermediates for the synthesis of compounds like 2-(Azidomethyl)-5-chlorothiophene. google.comgoogle.com

Significance of Azido-Functionalized Heterocycles in Synthetic Research

The azido (B1232118) group (–N₃) is a highly versatile functional group in organic synthesis. Its ability to participate in a wide array of chemical transformations makes it invaluable for the construction of complex molecules. One of the most prominent reactions involving azides is the Huisgen 1,3-dipolar cycloaddition with alkynes, often referred to as "click chemistry". organic-chemistry.org This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is known for its high efficiency, mild reaction conditions, and broad substrate scope, leading to the formation of stable 1,2,3-triazole rings. organic-chemistry.orgbeilstein-journals.org

Azido-functionalized heterocycles, therefore, serve as powerful intermediates for creating novel molecular architectures. The introduction of an azido group, as in this compound, opens up possibilities for linking the thiophene core to other molecular fragments through a triazole linker. This strategy has been widely employed in drug discovery to create hybrid molecules with enhanced biological activity. nih.govmdpi.com Furthermore, the azido group itself is relatively small and can be a bioisostere for other functional groups, a property that is leveraged in medicinal chemistry. nih.gov The development of synthetic methods for allylic azides, for example, underscores the ongoing interest in accessing these valuable building blocks. nih.gov

Overview of Key Research Domains for this compound

Given its structural features, this compound is a compound of interest in several key research domains:

Medicinal Chemistry and Drug Discovery: As a thiophene derivative, it holds potential as a scaffold for new therapeutic agents. The presence of the chlorine atom can influence the compound's electronic properties and binding interactions with biological targets. The azidomethyl group allows for the straightforward synthesis of triazole-containing derivatives via click chemistry, a common strategy for generating libraries of compounds for biological screening. nih.govnih.gov Thiophene-based heterocycles have been investigated for their activity against a range of diseases, including leishmaniasis and various cancers. mdpi.com

Materials Science: Thiophene-based oligomers and polymers are extensively studied for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to functionalize thiophenes via the azidomethyl group could allow for the tuning of their electronic properties and the creation of novel materials with tailored characteristics. The formation of triazole linkages can be used to construct well-defined donor-acceptor co-oligomers. beilstein-journals.org

Synthetic Methodology: The reactivity of this compound itself can be a subject of study. Investigations into its participation in various chemical transformations beyond click chemistry could lead to the development of new synthetic methods. The interplay between the azidomethyl group, the chlorine atom, and the thiophene ring presents interesting questions regarding regioselectivity and reactivity.

Historical Trajectories and Literature Review of Related Azido-Thiophene Systems

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, the synthesis and reactivity of related azido-thiophene systems have been explored. The general approach to synthesizing such compounds often involves the conversion of a corresponding halide or alcohol to the azide (B81097). For instance, the reaction of a bromoalkyl derivative with sodium azide is a common method for introducing the azido group. nih.gov

The literature contains numerous examples of using azido-functionalized building blocks in the synthesis of complex heterocyclic systems. For example, the in-situ generation of an organic azide from a halide followed by a copper-catalyzed reaction with an alkyne has been used to create co-oligomers of thiophenes and triazoles. beilstein-journals.org This highlights the synthetic utility of the azide group in the context of thiophene chemistry. The development of methods for synthesizing azido-containing compounds, such as α-azidomethyl styrenes, further demonstrates the importance of this functional group in organic synthesis. nih.gov

The table below provides a summary of related synthetic precursors and their relevance to the synthesis of this compound.

| Precursor Compound | Synthetic Relevance |

| 2-Chlorothiophene | A common starting material for the synthesis of various 5-substituted-2-chlorothiophenes. researchgate.netgoogle.com |

| 5-Chloro-2-thiophenecarboxaldehyde | Can be synthesized from 2-chlorothiophene and can potentially be converted to 2-(hydroxymethyl)-5-chlorothiophene, a direct precursor to the target azide. google.com |

| 2-Acetyl-5-chlorothiophene | An intermediate that can be synthesized via Friedel-Crafts acylation of 2-chlorothiophene. researchgate.net |

| 2-(Bromomethyl)-5-chlorothiophene | A hypothetical but logical precursor that could be directly converted to this compound via nucleophilic substitution with sodium azide. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azidomethyl)-5-chlorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3S/c6-5-2-1-4(10-5)3-8-9-7/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUYOBONKKTXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299869 | |

| Record name | 2-(Azidomethyl)-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015434-04-4 | |

| Record name | 2-(Azidomethyl)-5-chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015434-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Azidomethyl)-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 2 Azidomethyl 5 Chlorothiophene

Classical Synthetic Approaches to Azidomethyl Thiophenes

Traditional methods for synthesizing azidomethyl thiophenes typically rely on a sequential, two-step process. This approach is foundational in organic synthesis and provides a reliable pathway to the target compound from readily available precursors.

Strategies Involving Halogenation and Subsequent Azidation

The most common classical strategy involves the initial introduction of a halomethyl group onto the thiophene (B33073) ring, followed by a nucleophilic substitution reaction with an azide (B81097) source. This two-step sequence is a robust method for forming the desired azidomethyl functional group.

The first step, halogenation, specifically chloromethylation or bromomethylation, targets the reactive α-position (C-5) of a 2-substituted thiophene precursor. Thiophenes are electron-rich aromatic compounds that readily undergo electrophilic substitution reactions. wikipedia.orgnih.gov For instance, chloromethylation can be achieved using formaldehyde (B43269) and hydrogen chloride, or a suitable equivalent, to install the reactive chloromethyl group.

Once the halomethyl intermediate, such as 2-chloro-5-(chloromethyl)thiophene, is formed, it is subjected to azidation. This is typically accomplished through a nucleophilic substitution reaction (S_N2) with an alkali metal azide, most commonly sodium azide (NaN₃). nih.gov The halide atom serves as a good leaving group, which is readily displaced by the azide nucleophile to yield the final product, 2-(Azidomethyl)-5-chlorothiophene. The efficiency of this step is dependent on factors such as the solvent, temperature, and the nature of the halogen (iodides and bromides are more reactive than chlorides).

Precursor Selection and Chemical Transformations

The selection of an appropriate starting material is critical to the success of the synthetic route. A common and logical precursor for this synthesis is 2-chlorothiophene (B1346680) . chemicalbook.com This compound can be synthesized by the direct chlorination of thiophene. google.com

From 2-chlorothiophene, two primary pathways can be envisioned:

Friedel-Crafts Acylation followed by Reduction and Halogenation: 2-chlorothiophene can undergo Friedel-Crafts acylation to produce 2-acetyl-5-chlorothiophene (B429048) . researchgate.net The acetyl group can then be reduced to an alcohol (2-(hydroxymethyl)-5-chlorothiophene). This alcohol is then converted into a more reactive leaving group, typically a halide (e.g., using thionyl chloride or phosphorus tribromide), to form 2-chloro-5-(halomethyl)thiophene, which is then ready for azidation.

Chloromethylation: Direct chloromethylation of 2-chlorothiophene at the 5-position provides the key intermediate, 2-chloro-5-(chloromethyl)thiophene , which can be directly converted to the target azide. wikipedia.org

Another viable precursor is 5-chlorothiophene-2-carbaldehyde . google.com This aldehyde can be reduced to the corresponding alcohol, 2-(hydroxymethyl)-5-chlorothiophene. This alcohol can then be converted to the halide and subsequently to the azide, as described above.

The table below summarizes the key transformations in the classical synthesis approach.

| Precursor | Intermediate(s) | Key Transformation(s) | Reagents |

| 2-Chlorothiophene | 2-Chloro-5-(chloromethyl)thiophene | Chloromethylation | Formaldehyde, HCl |

| 2-Chlorothiophene | 2-Acetyl-5-chlorothiophene → 2-(1-hydroxyethyl)-5-chlorothiophene → 2-(1-haloethyl)-5-chlorothiophene | Friedel-Crafts Acylation, Reduction, Halogenation | Acetyl chloride/AlCl₃, NaBH₄, SOCl₂/PBr₃ |

| 5-Chlorothiophene-2-carbaldehyde | 2-(Hydroxymethyl)-5-chlorothiophene → 2-(Chloromethyl)-5-chlorothiophene | Reduction, Halogenation | NaBH₄, SOCl₂ |

| 2-Chloro-5-(halomethyl)thiophene | This compound | Nucleophilic Azidation | Sodium Azide (NaN₃) |

Advanced and Novel Synthetic Routes for this compound

To overcome some of the limitations of classical methods, such as harsh reaction conditions or the handling of hazardous intermediates, advanced synthetic strategies have been developed. These novel routes offer improvements in terms of safety, efficiency, and reaction control.

Catalyst-Mediated Azidation Reactions

Modern synthetic chemistry has seen the rise of transition-metal catalysis for a wide array of transformations, including azidation reactions. mdpi.com These methods can offer milder reaction conditions and improved selectivity. For the synthesis of this compound, a catalyst-mediated approach could involve the direct azidation of the corresponding alcohol, 2-(hydroxymethyl)-5-chlorothiophene.

For example, various alcohols can be converted to organic azides using trimethylsilyl (B98337) azide (TMSN₃) in the presence of a recyclable solid acid catalyst like Amberlyst-15. nih.gov This avoids the need to first convert the alcohol to a halide. Copper and palladium catalysts have also been employed for various C-N bond formations, including azidations, often proceeding through oxidative addition and reductive elimination pathways. mdpi.comorganic-chemistry.org

| Catalyst System | Substrate | Azide Source | Advantages |

| Amberlyst-15 (Solid Acid) | 2-(Hydroxymethyl)-5-chlorothiophene | Trimethylsilyl azide (TMSN₃) | Recyclable catalyst, direct conversion of alcohol. nih.gov |

| Copper(I/II) Salts | 2-(Halomethyl)-5-chlorothiophene | Sodium Azide | Potentially milder conditions, enhanced reaction rates. mdpi.com |

| Palladium(0/II) Complexes | 2-(Hydroxymethyl)-5-chlorothiophene (as an allylic-type alcohol derivative) | Azide Source | High selectivity, broad functional group tolerance. mdpi.com |

Application of Flow Chemistry Techniques in Synthesis

The synthesis of organic azides using traditional batch methods can pose significant safety risks due to the potential for thermal decomposition and explosion, especially on a larger scale. Flow chemistry offers a safer and more efficient alternative. nih.govcam.ac.uk

In a flow synthesis setup, a solution of the precursor, such as 2-chloro-5-(halomethyl)thiophene, is continuously passed through a heated reactor or a column packed with a solid-supported reagent. For azidation, a column containing an azide-functionalized ion-exchange resin (e.g., Amberlite® IRA-400 azide form) can be used. cam.ac.uk This technique offers several advantages:

Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with potentially explosive azides.

High Efficiency: The high surface area-to-volume ratio allows for excellent heat and mass transfer, leading to rapid reactions and high yields. durham.ac.uk

Automation: Flow systems can be fully automated for continuous production and integration into multi-step syntheses without isolating the hazardous azide intermediate. rsc.org

This method allows for the safe generation of an this compound solution that can be directly used in subsequent reactions, such as click chemistry or reductions. cam.ac.uk

Microwave-Assisted Synthetic Enhancements and Optimization

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates and often improve product yields. youtube.comyoutube.comyoutube.com The nucleophilic substitution of an alkyl halide with sodium azide is a reaction that benefits significantly from microwave irradiation. organic-chemistry.org

Conventional heating of a reaction mixture of 2-chloro-5-(halomethyl)thiophene and sodium azide might require several hours to reach completion. In contrast, using a dedicated microwave reactor allows the reaction to be completed in a matter of minutes. youtube.com The heating mechanism in microwave synthesis involves direct interaction of the microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with a conventional oil bath. youtube.com This rapid heating can overcome activation energy barriers more efficiently and can also minimize the formation of side products.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours (e.g., 12-24 h) | Minutes (e.g., 10-15 min) youtube.com |

| Energy Input | Indirect, slow heating of vessel | Direct, rapid heating of solvent/reagents youtube.com |

| Temperature Control | Potential for localized overheating | Precise and uniform temperature control |

| Product Yield | Moderate to good | Often higher yields, reduced byproducts youtube.comorganic-chemistry.org |

| Solvent | Typically high-boiling solvents | Can use aqueous media or high-boiling organic solvents youtube.comorganic-chemistry.org |

This approach provides a fast and efficient method for the final azidation step in the synthesis of this compound.

Principles of Sustainable Synthesis in Route Design

The principles of sustainable or "green" chemistry are integral to modern synthetic route design, aiming to minimize environmental impact and enhance safety. In the context of synthesizing this compound, several key principles can be applied to the proposed pathway.

A primary consideration is atom economy , which seeks to maximize the incorporation of atoms from the starting materials into the final product. In a multi-step synthesis, this involves selecting reactions with high yields and minimal byproduct formation. For instance, the choice of chlorinating and brominating agents is critical. While traditional reagents may be effective, exploring catalytic alternatives or reagents that can be recycled can significantly improve the sustainability of the process.

Another principle is the use of less hazardous chemical syntheses . This involves opting for reagents and solvents with lower toxicity and environmental persistence. For example, in the bromination of the methyl group, using a solid N-bromosuccinimide (NBS) initiated by a radical initiator under photochemical conditions can be a safer alternative to using liquid bromine. Similarly, the choice of solvent for each step should favor those with a lower environmental footprint, such as shifting from chlorinated solvents to more benign alternatives like ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) where feasible.

Energy efficiency is also a key tenet. Designing synthetic steps that can be performed at or near ambient temperature and pressure reduces energy consumption. Furthermore, developing "one-pot" or telescoped reaction sequences, where intermediates are not isolated, can save significant energy, time, and resources.

Finally, the use of renewable feedstocks is a long-term goal. While the core thiophene ring is typically derived from petrochemical sources, ongoing research into bio-based routes for producing key chemical intermediates may one day offer a more sustainable starting point for the synthesis of compounds like this compound.

Optimization of Reaction Parameters and Process Efficiency

The efficiency of each step in the synthesis of this compound is highly dependent on the careful optimization of reaction parameters. This involves a systematic investigation of variables such as temperature, reaction time, catalyst loading, and reagent stoichiometry to maximize yield and purity while minimizing reaction time and side product formation.

For the chlorination step , if starting from 2-methylthiophene (B1210033), the choice of chlorinating agent and catalyst is paramount. The reaction temperature must be carefully controlled to prevent over-chlorination and the formation of isomeric impurities.

In the subsequent bromination of the methyl group to form 2-(bromomethyl)-5-chlorothiophene, the concentration of the radical initiator and the intensity of the light source (if using a photochemical method) are critical parameters. An excess of the brominating agent can lead to the formation of di-brominated byproducts.

The final azidation step , which is typically a nucleophilic substitution (SN2) reaction, is influenced by the choice of solvent and temperature. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the cation of the azide salt, thereby increasing the nucleophilicity of the azide anion. The reaction temperature is a trade-off between reaction rate and the potential for side reactions.

The following interactive table illustrates how variations in key parameters could hypothetically affect the yield of the azidation step.

| Parameter | Value | Effect on Yield |

| Solvent | DMF | High |

| Acetonitrile | Moderate | |

| Ethanol | Low | |

| Temperature | 25°C | Moderate |

| 50°C | High | |

| 80°C | High (potential for byproducts) | |

| Reaction Time | 2 hours | Moderate |

| 6 hours | High | |

| 12 hours | High (diminishing returns) |

Regioselectivity and Chemoselectivity in Synthesis

Regioselectivity , the control of the position of chemical bond formation, is a critical aspect of the synthesis of this compound. The thiophene ring is an electron-rich aromatic system, and the directing effects of the substituents play a crucial role in determining the outcome of electrophilic substitution reactions.

In the initial chlorination of 2-methylthiophene, the methyl group is an ortho-, para-director. However, in the case of the five-membered thiophene ring, the positions adjacent to the sulfur atom (the α-positions, 2 and 5) are the most reactive towards electrophiles. Therefore, the chlorination of 2-methylthiophene is expected to preferentially occur at the 5-position, yielding 2-methyl-5-chlorothiophene.

Chemoselectivity , the ability to react with one functional group in the presence of another, is particularly important in the bromination step. The goal is to selectively brominate the methyl group (a benzylic-type position) without affecting the aromatic thiophene ring. This is typically achieved through a free-radical bromination using reagents like N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) or photochemical initiation. These conditions favor the abstraction of a hydrogen atom from the methyl group, leading to the formation of a stabilized radical intermediate, which then reacts with the bromine source. Electrophilic aromatic bromination of the thiophene ring is generally disfavored under these conditions.

The final azidation step also demonstrates chemoselectivity. The azide ion is a good nucleophile and will preferentially attack the electrophilic carbon of the bromomethyl group in an SN2 fashion, displacing the bromide leaving group. The C-Cl bond on the thiophene ring is much less reactive towards nucleophilic substitution under these conditions due to the higher bond strength of the sp2 C-Cl bond compared to the sp3 C-Br bond and the electron-rich nature of the aromatic ring.

Scalability Considerations for Laboratory Research

Translating a laboratory-scale synthesis to a larger, pilot plant or industrial scale introduces a new set of challenges that must be considered during the initial route design.

Heat transfer is a major concern. Many of the reactions in the proposed synthesis, such as the chlorination and bromination steps, can be highly exothermic. In a large-scale reactor, the surface-area-to-volume ratio is significantly lower than in laboratory glassware, making it more difficult to dissipate heat effectively. This can lead to runaway reactions if not properly controlled. Therefore, careful engineering controls, such as cooling jackets and controlled addition rates of reagents, are essential.

Mixing efficiency is another critical factor. Ensuring that all reactants are intimately mixed is crucial for achieving consistent results and avoiding localized "hot spots" or areas of high concentration. The choice of reactor design and agitation method becomes critical at a larger scale.

Reagent and solvent handling on a large scale also requires careful planning. The use of highly toxic or flammable reagents and solvents necessitates specialized handling procedures and engineering controls to ensure the safety of the operators and the environment. The cost of reagents and solvents, which may be negligible at the lab scale, can become a significant factor in the economic viability of a large-scale process.

Finally, product isolation and purification methods may need to be adapted for scale-up. Techniques that are convenient in the lab, such as column chromatography, are often impractical and expensive at a large scale. Alternative purification methods like crystallization or distillation must be developed.

The following table summarizes some of the key scalability considerations for the proposed synthesis.

| Synthetic Step | Laboratory Method | Scalability Consideration |

| Chlorination | Addition of chlorinating agent to a flask | Heat management, controlled addition, potential for off-gassing. |

| Radical Bromination | Photochemical initiation in a glass flask | Even light distribution in a large reactor can be challenging. Alternative initiation methods may be needed. |

| Azidation | Heating in a round-bottom flask | Potential for thermal runaway with azide compounds. Careful temperature control is crucial. |

| Purification | Column chromatography | Impractical at scale. Development of crystallization or distillation methods is necessary. |

Research on this compound Remains Undisclosed in Publicly Accessible Scientific Literature

A comprehensive review of available scientific databases and scholarly articles has revealed a significant lack of published research on the chemical compound This compound . Consequently, detailed information regarding its reactivity and reaction mechanisms, as specified in the requested article outline, is not available in the public domain.

The inquiry sought to detail the reactivity of the azide functional group in this compound, with a specific focus on its participation in cycloaddition reactions, thermal and photochemical decompositions, and its behavior in the presence of nucleophiles and electrophiles. The planned sub-sections were to include in-depth discussions on Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and other [3+2] cycloaddition transformations.

Despite extensive searches for data pertaining to "this compound" and its synonyms, no specific experimental studies, reaction protocols, or mechanistic investigations for this particular molecule could be retrieved. General principles of azide reactivity are well-documented for a wide array of organic compounds. For instance, the azide moiety is widely recognized for its utility in click chemistry, particularly in CuAAC and SPAAC reactions, which are foundational methods for the synthesis of 1,2,3-triazoles. Similarly, the thermal and photochemical decomposition of azides to form nitrenes is a well-established area of organic chemistry.

However, the electronic and steric effects of the 5-chloro-2-thienyl substituent attached to the azidomethyl group would be expected to uniquely influence the reactivity of the azide. The electron-withdrawing nature of the chlorine atom and the thiophene ring itself could modulate the electron density of the azide, thereby affecting its reaction rates and regioselectivity in cycloaddition reactions. Furthermore, the specific conditions required for thermal or photochemical decomposition, and the subsequent reactivity of the resulting nitrene, would be highly substrate-dependent.

Without specific research conducted on this compound, any discussion of its reactivity would be purely speculative and fall outside the requested scope of providing scientifically accurate, data-supported information. The absence of literature suggests that this compound may not have been synthesized or that its reactivity has not been the subject of published investigation. Therefore, the creation of an article with the requested detailed research findings and data tables is not feasible at this time.

Reactivity and Reaction Mechanism Studies of 2 Azidomethyl 5 Chlorothiophene

Reactivity of the Thiophene (B33073) Aromatic Ring

The thiophene ring in 2-(azidomethyl)-5-chlorothiophene is an electron-rich aromatic system, yet its reactivity is significantly influenced by the substituents at the C2 and C5 positions. The chlorine atom acts as a deactivating, ortho, para-directing group for electrophilic aromatic substitution, while the azidomethyl group's electronic influence is more complex.

In electrophilic aromatic substitution, the existing substituents on the thiophene ring direct incoming electrophiles to specific positions. Halogens are typically ortho, para-directing. taylorandfrancis.com In the case of this compound, the available positions for substitution are C3 and C4. The chlorine at C5 would direct an incoming electrophile to the C4 position. The influence of the azidomethyl group at C2 is less straightforward but is expected to primarily direct to the C3 position. A summary of expected directing effects is presented in Table 1.

| Substituent | Position | Expected Directing Influence on EAS |

| -CH₂N₃ | C2 | C3 |

| -Cl | C5 | C4 |

Given these competing directing effects, a mixture of 3- and 4-substituted products would be anticipated in electrophilic aromatic substitution reactions. The precise ratio would depend on the nature of the electrophile and the reaction conditions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). organic-chemistry.orgwikipedia.org A DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.orgbaranlab.orgharvard.edu

For this compound, the potential for directed metalation would depend on the ability of the azidomethyl group or the chlorine atom to act as a DMG. While halogens can act as weak DMGs, stronger directing groups are usually required for efficient and selective lithiation. organic-chemistry.org The nitrogen atoms of the azido (B1232118) group could potentially coordinate with the lithium reagent, directing deprotonation to the C3 position. However, the reactivity of the azide group itself with strong bases like alkyllithiums could present a challenge.

Should directed lithiation at the C3 position be successful, the resulting organolithium intermediate could be trapped with various electrophiles to introduce a range of functional groups, as illustrated in the hypothetical reaction scheme below.

Hypothetical Directed Lithiation and Electrophilic Quench

This represents a potential, not experimentally confirmed, reaction.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netd-nb.infopharmtech.com For this compound, the C-Cl bond at the C5 position is a prime site for such transformations.

Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for creating biaryl linkages. nih.govresearchgate.netd-nb.info By analogy with similar 2-substituted-5-halothiophenes, this compound could likely be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. This would result in the substitution of the chlorine atom, yielding 2-(azidomethyl)-5-aryl(or vinyl)thiophenes. A representative, albeit hypothetical, Suzuki-Miyaura reaction is shown below.

| Reactants | Catalyst System | Product |

| This compound, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-(azidomethyl)-5-arylthiophene |

Other cross-coupling reactions, such as Stille, Heck, and Sonogashira couplings, could also be envisioned at the C-Cl position, providing access to a diverse array of functionalized thiophenes.

Reactivity of the Chlorothiophene Moiety

The chlorine atom on the thiophene ring is not merely a directing group for EAS but is also a key reactive handle for functionalization.

Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.orglibretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com

The chlorine atom in this compound serves as a competent leaving group in various transformations, most notably in the palladium-catalyzed cross-coupling reactions discussed previously. The C-Cl bond is more stable than corresponding C-Br or C-I bonds, which can sometimes lead to less facile oxidative addition in catalytic cycles. However, with appropriate choice of ligands and reaction conditions, the chlorine can be effectively displaced.

The "element effect" in nucleophilic aromatic substitution often shows that fluorine is the best leaving group, followed by chlorine and bromine. nih.gov However, in the context of transition-metal-catalyzed reactions, the reactivity order is often reversed (I > Br > Cl). Kinetic isotope effect studies on SN2 reactions of benzyl (B1604629) chlorides have been used to probe the structure of the transition state, indicating that the nature of the leaving group plays a critical role. nih.gov While these studies are not on thiophene systems, they underscore the fundamental importance of the carbon-halogen bond in substitution reactions. The utility of the chloro-substituent as a leaving group is pivotal for the synthetic diversification of the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions at the Chlorine Position

The chlorine atom on the thiophene ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions, a powerful set of tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is a widely employed method for forming C-C bonds. libretexts.org

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that includes three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, a palladium(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a palladium(II) intermediate. This is followed by transmetalation with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. The final step is reductive elimination from the palladium(II) complex to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org

Various palladium catalysts and ligands have been developed to enhance the efficiency and scope of Suzuki-Miyaura couplings. For chlorothiophenes, which are generally less reactive than their bromo or iodo counterparts, more active catalyst systems are often required. Research on the coupling of 2-chlorothiophene (B1346680) with 3-furan boronic acid has demonstrated the efficacy of different palladium precatalysts. The performance of these catalysts can be evaluated by monitoring the reaction yield over time.

| Time (minutes) | Precatalyst 1 Yield (%) | Precatalyst 2 Yield (%) | Precatalyst 3 Yield (%) |

|---|---|---|---|

| 10 | 25 | 40 | 15 |

| 20 | 50 | 75 | 30 |

| 30 | 70 | 90 | 45 |

| 40 | 85 | 95 | 60 |

| 50 | 90 | 98 | 70 |

| 60 | 92 | 99 | 75 |

The choice of catalyst, ligand, base, and solvent are all crucial parameters that can significantly influence the outcome of the reaction. For instance, electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step with less reactive aryl chlorides. nih.gov

Intermolecular and Intramolecular Reaction Pathways

The azidomethyl group in this compound offers a diverse range of intermolecular and intramolecular reaction possibilities. Organic azides are known to participate in various transformations, including cycloadditions and reactions with nucleophiles or electrophiles.

One of the most well-known reactions of organic azides is the Staudinger reaction, an intermolecular process involving the reaction of an azide with a phosphine to form an iminophosphorane. wikipedia.org This intermediate can then be hydrolyzed to yield a primary amine and a phosphine oxide, a transformation known as the Staudinger reduction. wikipedia.org This provides a mild method for converting the azidomethyl group into an aminomethyl group.

Intramolecular reactions involving the azido group are also of significant interest as they can lead to the formation of new heterocyclic ring systems. For example, intramolecular cyclization of acyl radicals onto an azido group has been reported as a method for synthesizing cyclized lactams. nih.gov While this specific reaction involves an acyl radical, it highlights the potential for the azido group to act as a radical acceptor. In the case of this compound, if a radical were generated elsewhere in the molecule or an attached side chain, an intramolecular cyclization could potentially occur.

Furthermore, the azido group can participate in [3+2] cycloaddition reactions, most notably the azide-alkyne Huisgen cycloaddition, to form triazoles. If this compound were to react with an alkyne, it would lead to the formation of a 1,2,3-triazole derivative. Intramolecular versions of this reaction are also possible if an alkyne functionality is present in a suitable position on a side chain attached to the thiophene ring.

Kinetic and Thermodynamic Aspects of Key Transformations

The rates and equilibria of the reactions involving this compound are governed by their kinetic and thermodynamic parameters.

For the palladium-catalyzed cross-coupling at the chlorine position, kinetic studies on analogous systems, such as the oxidative cross-coupling of thiophenes with arylboronic acids, have provided insights into the reaction mechanism. In one study, the reaction rate was found to be dependent on the concentrations of the palladium catalyst, the arylboronic acid, and the thiophene substrate. nih.gov The rate-determining step was proposed to be the transfer of the aryl group from the boronic acid to a palladium-thiophene complex. nih.gov The activation of the C-Cl bond by the palladium catalyst is a critical step, and its kinetics can be influenced by the electronic properties of the thiophene ring and the nature of the palladium catalyst.

Regarding the reactivity of the azidomethyl group, thermodynamic investigations of the Staudinger reaction have been conducted. The reaction of trialkylphosphines with 1-adamantyl azide, for example, was found to be an equilibrium process. nih.gov The thermodynamic parameters for the formation of the phosphazide (B1677712) intermediate have been measured.

| Parameter | Value |

|---|---|

| ΔH (kcal mol-1) | -18.7 ± 1.0 |

| ΔS (cal mol-1 K-1) | -52.5 ± 2.0 |

| ΔH‡ (kcal mol-1) | +12.0 ± 1.0 |

| ΔS‡ (cal mol-1 K-1) | -25.3 ± 1.2 |

Derivatization and Functionalization Strategies of 2 Azidomethyl 5 Chlorothiophene

Post-Synthetic Modification via Azide (B81097) Chemistry

The azide functional group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. sigmaaldrich.com The azide in 2-(azidomethyl)-5-chlorothiophene is particularly well-suited for such transformations, enabling its linkage to a wide variety of other molecules. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, yielding stable 1,2,3-triazole linkages. sigmaaldrich.comorganic-chemistry.org

Conjugation Reactions for Research Probes

The ability of azides to readily react with terminal alkynes makes this compound a candidate for the synthesis of custom research probes. Through CuAAC, the thiophene (B33073) moiety can be conjugated to alkyne-modified biomolecules, fluorescent dyes, or affinity tags. For instance, its reaction with a fluorescently-labeled alkyne could generate a probe for biological imaging. While specific studies on this compound in this context are not prevalent, the strategy is widely used with other azido-functionalized molecules for surface modification and the creation of fluorescently tagged polymers. rsc.org The reaction of azides with cyclooctynes, a type of strain-promoted azide-alkyne cycloaddition (SPAAC), offers a copper-free alternative for conjugation, which is particularly useful in biological systems where copper can be toxic. nih.gov

Table 1: Potential Conjugation Reactions of this compound

| Reactant | Reaction Type | Potential Product Application |

| Alkyne-functionalized fluorophore | CuAAC or SPAAC | Fluorescent probes for imaging |

| Alkyne-modified biotin | CuAAC or SPAAC | Probes for affinity-based assays |

| Alkyne-derivatized peptide or protein | CuAAC or SPAAC | Bioconjugates for targeted studies |

Formation of Polymeric Structures via Azide Click Reactions

The principles of click chemistry extend to polymer synthesis, where azides can be used to create novel polymeric materials. nih.gov this compound can be envisioned as a precursor to an A-B type monomer for step-growth polymerization. For example, if the chlorine atom on the thiophene ring is replaced with an alkyne group through a cross-coupling reaction, the resulting molecule would possess both an azide and an alkyne. This bifunctional monomer could then undergo polymerization via an intramolecular or intermolecular azide-alkyne cycloaddition to form polytriazoles. nih.gov This approach allows for the synthesis of polymers incorporating the stable and functional thiophene ring into the backbone. The synthesis of polymers with azide or alkyne terminal groups is a well-established method for creating materials that can be further functionalized. rsc.org

Construction of Complex Molecular Architectures

Beyond linear polymers, the azide group is instrumental in the construction of more intricate molecular structures like dendrimers and cyclic compounds. nih.gov The high efficiency and orthogonality of click reactions allow for the precise and stepwise assembly of complex molecules. researchgate.net For example, this compound could be attached to a multifunctional core molecule that also bears alkyne groups, leading to star-shaped molecules. Alternatively, it could be used as a peripheral functional group on a dendritic scaffold. The thermal azide-alkyne cycloaddition with internal alkynes is another strategy that can be employed for creating complex, biodegradable polyester (B1180765) PEG-dendritic block copolymers. nih.gov While direct applications of this compound in this area are yet to be widely reported, the foundational chemistry is well-established with other azide-containing building blocks. nih.gov

Functionalization through Thiophene Ring Modifications

The thiophene ring itself is a versatile platform for further functionalization. Thiophenes can undergo various reactions, including electrophilic aromatic substitution, to introduce new substituents. libretexts.orgmasterorganicchemistry.com The existing substituents on this compound—the chlorine atom and the azidomethyl group—will influence the position and feasibility of these modifications.

Introduction of Diverse Substituents on the Thiophene Ring

The thiophene ring is generally more reactive towards electrophilic substitution than benzene. wikipedia.org In this compound, the chlorine atom is an ortho, para-directing group, while also being deactivating. libretexts.org The azidomethyl group is generally considered to be an electron-withdrawing and thus deactivating group. The positions available for substitution are C3 and C4. The directing effects of the existing groups would need to be carefully considered for any planned substitution. Common electrophilic substitution reactions that could potentially be applied include nitration, halogenation, and Friedel-Crafts reactions, although the deactivating nature of the substituents might require harsh reaction conditions. libretexts.org

Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagents | Potential Product |

| Nitration | HNO₃/H₂SO₄ | 2-(Azidomethyl)-5-chloro-3-nitrothiophene |

| Bromination | Br₂/FeBr₃ | 2-(Azidomethyl)-3-bromo-5-chlorothiophene |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-(Azidomethyl)-4-acyl-5-chlorothiophene |

It is important to note that the reactivity of the thiophene ring in this specific molecule towards electrophilic substitution has not been extensively documented, and the outcomes are predictions based on general principles.

Annulation and Heterocycle Formation via Thiophene Reactions

Thiophene derivatives can serve as precursors for the construction of fused ring systems through annulation reactions. These reactions typically involve the formation of a new ring fused to the thiophene core. Various methods for thiophene synthesis and annulation have been developed, some of which proceed via cycloaddition or condensation pathways. nih.govacs.orgorganic-chemistry.org For instance, if the chlorine atom at the 5-position were to be replaced by a suitable functional group, it could participate in intramolecular cyclization reactions with a modified azidomethyl group or with a newly introduced substituent at the 4-position. Furthermore, thiophene S-oxides, which can be generated by the oxidation of thiophenes, can undergo cycloaddition reactions with alkynes or other dienophiles to form new cyclic structures. wikipedia.orgrsc.org The application of such strategies to this compound would open up pathways to novel polycyclic aromatic and heterocyclic compounds.

Transformations Involving the Chlorine Atom

The chlorine substituent at the 5-position of the thiophene ring in this compound is amenable to various chemical transformations, enabling the construction of complex molecular architectures. While direct literature on the reactivity of this specific compound is limited, extensive research on the functionalization of other 2-halothiophenes provides a strong basis for predicting its chemical behavior. The electron-rich nature of the thiophene ring and the well-established reactivity of aryl chlorides in cross-coupling reactions suggest that the chlorine atom in this compound can be effectively replaced by a variety of substituents.

Synthesis of Highly Substituted Thiophene Derivatives

The generation of highly substituted thiophenes from this compound can be envisioned through a range of metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the chlorine atom, leading to a significant increase in molecular complexity. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations.

For instance, the palladium-catalyzed Suzuki-Miyaura coupling reaction stands out as a robust method for forming carbon-carbon bonds. nih.govd-nb.info By reacting this compound with various organoboron reagents (boronic acids or boronate esters) in the presence of a palladium catalyst and a suitable base, a diverse array of aryl, heteroaryl, or vinyl groups can be introduced at the 5-position. The general reaction scheme is depicted below:

Scheme 1: Proposed Suzuki-Miyaura coupling of this compound.

Similarly, the Stille coupling, which utilizes organotin reagents, offers another powerful avenue for C-C bond formation. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction is known for its tolerance of a wide range of functional groups, which would be advantageous given the presence of the reactive azidomethyl group. The general protocol involves the reaction of the chlorothiophene with an organostannane in the presence of a palladium catalyst.

The Sonogashira coupling provides a direct route to alkynyl-substituted thiophenes, which are valuable building blocks in materials science and medicinal chemistry. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of this compound with a terminal alkyne, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. wikipedia.orgorganic-chemistry.orgacsgcipr.org This palladium-catalyzed reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines, amides, or N-heterocycles. This would enable the synthesis of 5-amino, 5-amido, or 5-heterocyclylaminothiophene derivatives from this compound.

The Negishi coupling, employing organozinc reagents, is another valuable tool for forging C-C bonds with high efficiency and stereospecificity. nih.govorganic-chemistry.org The generation of the organozinc reagent from the corresponding organohalide followed by palladium- or nickel-catalyzed coupling with this compound would yield highly functionalized thiophene products.

| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/heteroarylboronic acid | 2-(Azidomethyl)-5-aryl/heteroarylthiophene | Pd(PPh₃)₄, K₂CO₃ |

| Stille | Aryl/vinylstannane | 2-(Azidomethyl)-5-aryl/vinylthiophene | Pd(PPh₃)₄, LiCl |

| Sonogashira | Terminal alkyne | 2-(Azidomethyl)-5-alkynylthiophene | Pd(PPh₃)₄, CuI, Et₃N |

| Buchwald-Hartwig | Amine/Amide | 2-(Azidomethyl)-5-aminothiophene | Pd₂(dba)₃, BINAP, NaOtBu |

| Negishi | Organozinc reagent | 2-(Azidomethyl)-5-alkyl/arylthiophene | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |

Diversification through Metal-Catalyzed Coupling Reactions at the Chlorine Site

The strategic application of metal-catalyzed coupling reactions at the chlorine site of this compound opens up a vast chemical space for the synthesis of novel thiophene-based compounds with diverse functionalities. The ability to introduce a wide range of substituents allows for the fine-tuning of the electronic and steric properties of the thiophene core, which is crucial for applications in various fields, including materials science and drug discovery.

Research on analogous systems, such as the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids, has demonstrated the feasibility of such transformations on the thiophene scaffold. organic-chemistry.orgchemicalbook.com These studies have shown that the reaction proceeds with good to excellent yields, highlighting the potential for similar reactivity with this compound.

The following table provides a more detailed look at the potential diversification of this compound through various palladium-catalyzed cross-coupling reactions, based on established methodologies for other aryl chlorides.

| Coupling Reaction | Reagent | Catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(Azidomethyl)-5-phenylthiophene |

| Stille | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 2-(Azidomethyl)-5-phenylthiophene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 2-(Azidomethyl)-5-(phenylethynyl)thiophene |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | N-(5-(Azidomethyl)thiophen-2-yl)aniline |

| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | - | THF | 2-(Azidomethyl)-5-phenylthiophene |

The successful implementation of these reactions would provide access to a library of novel 2-(azidomethyl)-5-substituted thiophenes. The azidomethyl group at the 2-position can be further functionalized, for example, through reduction to an amine or by click chemistry, offering orthogonal strategies for creating even more complex and diverse molecular structures. The interplay between the reactivity of the chlorine atom and the azidomethyl group makes this compound a highly valuable and versatile building block in synthetic organic chemistry.

Applications As Building Blocks and Precursors in Academic Research

Utilization in Advanced Organic Synthesis

The reactivity of the azido (B1232118) group and the thiophene (B33073) ring allows for the construction of diverse molecular architectures.

The azidomethyl group serves as a versatile handle for the synthesis of various nitrogen-containing heterocycles. Azides are well-known precursors for the construction of triazoles, tetrazoles, and other nitrogen-rich ring systems through various cycloaddition and rearrangement reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," would allow for the straightforward synthesis of 1,2,3-triazole-substituted thiophenes from 2-(azidomethyl)-5-chlorothiophene and a wide range of terminal alkynes.

Furthermore, the azide (B81097) moiety can be reduced to a primary amine, which opens up pathways to a vast array of other heterocyclic systems, such as pyrazines, pyridines, and fused bicyclic structures. The resulting 2-(aminomethyl)-5-chlorothiophene can undergo condensation reactions with dicarbonyl compounds or other suitable electrophiles to form these complex scaffolds. The inherent aromaticity and electronic properties of the thiophene ring can, in turn, influence the properties and potential applications of these newly formed heterocyclic compounds. Thiophene derivatives are known to be important intermediates for biologically active compounds and in organic synthesis in general. sciforum.net

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The azide functionality in this compound makes it a suitable candidate for participation in various MCRs. For example, the Ugi and Passerini reactions, which typically involve an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, can potentially be adapted to incorporate azides as a source of the amine component after in-situ reduction, or through other azide-specific MCRs.

The development of novel MCRs involving azido-substituted thiophenes could provide rapid access to libraries of complex molecules with potential applications in medicinal chemistry and drug discovery. The ability to introduce the 5-chlorothiophene moiety into a larger molecule in a single, efficient step would be of significant interest to synthetic chemists.

While there is no specific literature on the use of this compound as a chiral auxiliary precursor, its structure presents possibilities for such applications. If the compound were to be resolved into its enantiomers, or if a chiral center were introduced elsewhere in the molecule, the thiophene ring could serve as a rigid scaffold to influence the stereochemical outcome of reactions at an attached functional group.

For instance, a chiral amine derived from the reduction of the azide could be used to direct asymmetric transformations. The steric and electronic properties of the 5-chlorothiophene group could play a crucial role in creating a specific chiral environment, leading to high levels of enantioselectivity in reactions such as aldol (B89426) additions, Michael additions, or alkylations. Further research would be needed to explore and develop this potential application.

Role in Materials Science Research and Polymer Chemistry

The electronic properties of the thiophene ring make it a fundamental component in the design of organic electronic materials. The incorporation of an azidomethyl group provides a reactive handle for polymerization and functionalization.

Polythiophenes are a well-established class of conducting polymers with applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The properties of these polymers can be tuned by modifying the substituents on the thiophene ring.

Research has shown that incorporating azide-functionalized thiophenes as comonomers in polymerization reactions can lead to cross-linkable semiconducting polymers. acs.orgresearchgate.net For example, 3-(6-azidohexyl)thiophene has been used as a comonomer in Suzuki and Stille cross-coupling reactions to synthesize low-bandgap copolymers. acs.org The azide groups, when present in small amounts, have a negligible impact on the electronic properties of the polymer but allow for cross-linking through UV illumination or thermal treatment. acs.orgresearchgate.net This cross-linking enhances the thermal stability and solvent resistance of the polymer films, which is crucial for the fabrication of robust electronic devices. acs.org

By analogy, this compound could be used as a monomer in similar polymerization reactions. The resulting polymers would possess the desirable electronic properties of polythiophene, with the added benefit of being cross-linkable through the azidomethyl groups. The presence of the chlorine atom at the 5-position could further modify the electronic properties and solubility of the polymer.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Method | Comonomer(s) | Potential Polymer Properties |

| Stille Coupling | Distannyl-functionalized aromatic compounds | Cross-linkable, solution-processable, tunable electronic properties. |

| Suzuki Coupling | Boronic acid or ester functionalized aromatic compounds | Cross-linkable, good thermal stability, suitable for organic electronics. |

| Oxidative Polymerization | Itself (homopolymerization) or with other thiophene derivatives | Potentially conducting, cross-linkable network structure. |

Beyond conducting polymers, the unique properties of this compound make it a potential precursor for a range of organic electronic and optoelectronic materials. The azide group can be used to "click" the thiophene unit onto other molecules or surfaces, allowing for the construction of well-defined molecular architectures.

For example, it could be used to functionalize fullerenes or other electron-accepting materials to create donor-acceptor dyads for use in organic solar cells. The thiophene unit would act as the electron donor, while the azide provides a means of covalent attachment. Similarly, it could be used to modify the surface of electrodes or other components in electronic devices to improve charge injection or extraction.

The versatility of the azido group, combined with the established electronic properties of the chlorothiophene core, suggests that this compound could be a valuable building block in the development of next-generation organic electronic and optoelectronic materials.

Components in Conjugated Systems and Supramolecular Assemblies

There is no available research in the scientific literature that describes the use of this compound as a component in the synthesis or study of conjugated systems or supramolecular assemblies. While thiophenes are a cornerstone of many conjugated polymers and materials, and azide-functionalized molecules can be used in the construction of complex assemblies, specific studies on this particular compound have not been reported.

Applications in Bio-Organic and Chemical Biology Research

Similarly, the application of this compound in bio-organic and chemical biology research is not documented in the current body of scientific literature. The potential for this compound to serve as a molecular probe, an enzyme inhibitor scaffold, or a ligand in metal coordination chemistry has not been explored in published studies.

Design and Synthesis of Molecular Probes for Biological Systems Studies

No research has been published on the design or synthesis of molecular probes derived from this compound for the study of biological systems. The azide group could theoretically be used to attach fluorophores or other reporter tags, a common strategy in the development of chemical probes, but no such work involving this specific compound has been reported.

Scaffolds for Enzyme Inhibitor Research (Mechanism-based studies)

There are no documented instances of this compound being used as a scaffold for the development of enzyme inhibitors or in mechanism-based inhibition studies. While functionalized thiophenes are present in some pharmacologically active molecules, this particular derivative has not been a subject of such research.

Ligands in Metal Coordination Chemistry for Research Tools

The use of this compound as a ligand in metal coordination chemistry for the development of research tools is not described in any available scientific reports. The thiophene sulfur and the azide nitrogens have the potential to coordinate with metal ions, but the synthesis and characterization of such metal complexes have not been reported.

Computational and Theoretical Investigations of 2 Azidomethyl 5 Chlorothiophene

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 2-(azidomethyl)-5-chlorothiophene are governed by the interplay of the aromatic thiophene (B33073) ring, the electron-withdrawing chlorine atom, and the versatile azidomethyl group. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating these properties. najah.edumdpi.com

The azidomethyl group (-CH₂N₃) introduces further complexity. The azide (B81097) moiety is a linear group with a unique electronic configuration, often described by resonance structures that place a negative charge on the terminal nitrogen and a positive charge on the central nitrogen. mdpi.com This group is generally considered electron-withdrawing. The methylene (B1212753) spacer (-CH₂-) somewhat mitigates the direct electronic influence of the azide on the thiophene ring compared to a directly attached azido (B1232118) group.

Table 1: Illustrative Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| Thiophene | -6.12 | 1.25 | 0.55 |

| 2-Chlorothiophene (B1346680) | -6.35 | 0.98 | 1.45 |

| Phenyl Azide | -6.89 | 0.15 | 1.44 mdpi.com |

| This compound (Estimated) | -6.5 to -6.7 | 0.5 to 0.8 | ~2.0 - 2.5 |

Note: The values for this compound are estimated based on trends observed in related molecules and are for illustrative purposes only. Actual values would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. For substituted thiophenes, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π*-orbital. The electron-withdrawing substituents (Cl and CH₂N₃) are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene. A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Reaction Mechanism Elucidation through Quantum Chemical Methods

Quantum chemical methods are powerful tools for investigating the mechanisms of reactions involving this compound, such as cycloadditions or rearrangements of the azide group.

Transition State Characterization and Intrinsic Reaction Coordinate Analysis

The identification and characterization of transition states are fundamental to understanding reaction mechanisms. ucsb.edugithub.io For a reaction involving this compound, such as a [3+2] cycloaddition of the azide moiety, computational methods can be used to locate the transition state structure. acs.org This involves finding a first-order saddle point on the potential energy surface. ucsb.edu Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. mit.edu

Intrinsic Reaction Coordinate (IRC) analysis can then be performed to trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species. github.io

Energy Profile and Reaction Pathway Calculations

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile for a given reaction pathway can be constructed. e3s-conferences.org This allows for the determination of activation energies and reaction enthalpies. For example, in the thermal decomposition of the azidomethyl group, which could proceed via a nitrene intermediate, DFT calculations could be used to compare the energy barriers of different potential pathways, thus predicting the most likely mechanism.

Table 2: Hypothetical Energy Profile for a [3+2] Cycloaddition Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Alkyne) | 0.0 |

| Transition State | +15 to +25 |

| Product (Triazole) | -20 to -30 |

Note: These values are hypothetical and illustrative. The actual energy profile would depend on the specific alkyne used and the level of theory employed in the calculations.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, solvent interactions, and binding events over time. rsc.org For instance, MD simulations could be used to study the conformational flexibility of the azidomethyl side chain and its preferred orientations relative to the thiophene ring.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods can predict the reactivity and selectivity of this compound in various reactions. The azide group is known for its participation in [3+2] cycloaddition reactions (Huisgen cycloaddition) to form triazoles. researchgate.net DFT calculations can be used to determine the regioselectivity of this reaction with unsymmetrical alkynes by comparing the activation energies of the two possible transition states leading to the 1,4- and 1,5-disubstituted triazole products.

The electronic properties of the thiophene ring also influence its reactivity in electrophilic aromatic substitution reactions. The chlorine and azidomethyl groups will direct incoming electrophiles to specific positions on the ring. Analysis of calculated properties like Fukui functions or the mapping of the electrostatic potential can help predict the most likely sites for electrophilic attack.

In Silico Design of Novel Derivatives and Functionalized Systems

The framework of computational chemistry allows for the in silico design of novel derivatives of this compound with tailored properties. nih.govzenodo.org By systematically modifying the substituents on the thiophene ring or by functionalizing the azide group, it is possible to explore a vast chemical space and identify candidates with desired electronic, optical, or biological properties. For example, the azide can serve as a versatile handle for introducing other functional groups via click chemistry. nih.gov Molecular docking studies could then be used to screen these virtual derivatives for their potential to bind to a specific protein target. nih.gov

Table 3: Examples of in Silico Designed Derivatives and their Potential Applications

| Derivative | Modification | Potential Application |

| 1 | Replacement of Cl with a donor group (e.g., -OCH₃) | Tuning electronic properties for organic electronics rsc.org |

| 2 | Conversion of azide to a triazole via cycloaddition | Synthesis of bioactive compounds researchgate.net |

| 3 | Introduction of a bulky group at the 4-position | Probing steric effects in receptor binding |

Spectroscopic and Structural Elucidation Methodologies Applied to 2 Azidomethyl 5 Chlorothiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise connectivity and chemical environment of the atoms within 2-(azidomethyl)-5-chlorothiophene.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring and the methylene (B1212753) (-CH₂-) group. The two protons on the thiophene ring would likely appear as doublets due to coupling with each other. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the azidomethyl group. The methylene protons of the azidomethyl group would likely appear as a singlet, integrating to two protons.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and types of carbon atoms. Distinct signals would be expected for the four carbons of the thiophene ring and the one carbon of the methylene group. The chemical shifts of the thiophene carbons would be indicative of their position relative to the sulfur atom, the chlorine atom, and the azidomethyl substituent.

To illustrate the expected data, a hypothetical data table is presented below based on known substituent effects on thiophene rings.

| Hypothetical ¹H NMR Data for this compound |

| Chemical Shift (ppm) |

| ~7.0-7.2 |

| ~6.8-7.0 |

| ~4.5 |

| Hypothetical ¹³C NMR Data for this compound |

| Chemical Shift (ppm) |

| ~140-145 |

| ~130-135 |

| ~127-130 |

| ~125-128 |

| ~50-55 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) and Raman spectroscopy would be critical for identifying the key functional groups present in this compound, most notably the azide (B81097) group.

The most characteristic absorption in the IR spectrum would be the strong, sharp band corresponding to the asymmetric stretching vibration of the azide (N₃) group, typically appearing in the region of 2100-2160 cm⁻¹. The C-H stretching vibrations of the thiophene ring would be observed around 3000-3100 cm⁻¹, while the C-S stretching and ring vibrations would appear at lower frequencies. The C-Cl stretching vibration would also be present in the fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule.

| Hypothetical IR and Raman Data for this compound |

| Vibrational Mode |

| Azide (N₃) asymmetric stretch |

| Thiophene C-H stretch |

| Methylene C-H stretch |

| Thiophene ring stretch |

| C-Cl stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) would be used to determine the molecular weight of this compound and to gain insight into its fragmentation pathways. The molecular ion peak (M⁺) would confirm the compound's elemental composition. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways would likely involve the loss of nitrogen gas (N₂) from the azide group, leading to a prominent [M-28]⁺ peak. Further fragmentation could involve the cleavage of the chlorothiophene moiety.

| Hypothetical Mass Spectrometry Data for this compound |

| m/z Value |

| [M]⁺ and [M+2]⁺ |

| [M-28]⁺ |

| [C₄H₂ClS-CH₂]⁺ |

| [C₄H₃S]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional molecular structure. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the planar structure of the thiophene ring and the geometry of the azidomethyl substituent. It would also reveal intermolecular interactions in the solid state, such as packing forces and potential weak hydrogen bonds.

Advanced Spectroscopic Techniques and Their Application in Research

Further characterization could involve advanced spectroscopic techniques. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals. Computational methods, such as Density Functional Theory (DFT), could be employed to predict the spectroscopic properties (NMR chemical shifts, vibrational frequencies) and compare them with experimental data, further validating the structural assignment.

Future Directions and Emerging Research Avenues for 2 Azidomethyl 5 Chlorothiophene

Integration with Artificial Intelligence and Machine Learning in Synthetic Design and Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize molecular design and synthesis. nih.govnih.gov For 2-(azidomethyl)-5-chlorothiophene, AI and machine learning (ML) models offer a powerful approach to accelerate research and development. These computational tools can be trained on existing data from thiophene (B33073) derivatives to predict a wide range of properties for novel compounds derived from this precursor. researchgate.netdurham.ac.uk

Future research will likely focus on developing bespoke ML models to:

Predict Reactivity and Reaction Outcomes: AI algorithms can analyze the compound's structure to predict its reactivity in various transformations, such as the 1,3-dipolar cycloaddition of the azide (B81097) group or nucleophilic substitution at the chlorine atom. nih.gov This predictive power can guide experimental design, saving time and resources.

Design Novel Synthetic Routes: Retrosynthesis software, powered by machine learning, can propose efficient and novel synthetic pathways to complex target molecules starting from this compound. researchgate.netnih.gov These programs can evaluate millions of potential reactions to identify the most promising routes. rsc.org

Forecast Physicochemical and Biological Properties: By learning from large datasets of known molecules, ML models can predict properties like solubility, toxicity, and potential bioactivity for new derivatives. researchgate.netacs.org For instance, models could screen virtual libraries of triazoles synthesized from this compound to identify candidates with desirable drug-like properties or material characteristics. durham.ac.uk

The development of these in silico tools will depend on the generation of high-quality, standardized experimental data. The synergy between automated synthesis platforms and AI is expected to create a closed loop where AI designs experiments, robots execute them, and the results are fed back to refine the predictive models.

Exploration of Novel Catalytic Systems for Selective Transformations

The functional groups of this compound—the azide, the chloro substituent, and the thiophene ring itself—present a rich playground for exploring selective catalytic transformations. Future research will undoubtedly focus on developing new catalysts that can target one functional group with high precision while leaving the others intact.

Key areas of exploration include:

Selective C-H Arylation: Developing palladium complexes for the direct C-H arylation of the thiophene ring at its vacant positions would provide a streamlined route to more complex poly-substituted thiophenes without the need for pre-functionalization. youtube.com

Advanced Cross-Coupling Reactions: While standard cross-coupling reactions at the C-Cl bond are known, future work could explore novel, highly active catalysts (e.g., based on nickel or copper) that operate under milder conditions, thus better preserving the sensitive azide group. tandfonline.com

Catalysis of "Click" Reactions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone reaction for the azide group. researchgate.net Research into new copper ligands or alternative catalytic systems (e.g., ruthenium-based) could enhance reaction rates, broaden the substrate scope, and allow for the synthesis of novel 1,2,3-triazoles with unique electronic or biological properties.